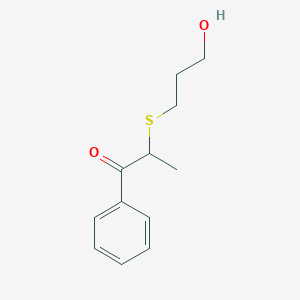

2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one

Description

2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one is a sulfur-containing aromatic ketone with a thioether linkage at the β-position of the propan-1-one core. The molecule features a phenyl group at the carbonyl carbon and a 3-hydroxypropylthio substituent at the adjacent carbon.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

2-(3-hydroxypropylsulfanyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-10(15-9-5-8-13)12(14)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |

InChI Key |

XNXRDXPIDSDLKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)SCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with 3-mercapto-1-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 3-mercapto-1-propanol attacks the carbonyl carbon of 1-phenyl-2-propanone, leading to the formation of the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols.

Substitution: Products depend on the nucleophile used, leading to various substituted thioethers.

Scientific Research Applications

2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one involves its interaction with various molecular targets. The thioether linkage and hydroxypropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()

- Structural Differences : The phenyl group in the target compound is substituted with a chlorine atom in this analog, and the thioether-hydroxypropyl chain is replaced with a cyclopropyl group.

- The cyclopropyl group introduces steric constraints absent in the hydroxypropylthio substituent, likely reducing solubility in polar solvents .

1-Phenylpropan-1-one Derivatives (Inferred from )

- Compounds such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (a) share a propanolamine backbone but lack the thioether and ketone functionalities. The hydroxypropylthio group in the target compound may improve metabolic stability compared to primary alcohols in these analogs .

Thioether-Containing Compounds

Bis{2-[(2-Chloroethyl)thio]ethyl} Ether ()

- Structural Differences : This compound contains two thioether-linked chloroethyl chains connected via an ether bridge, contrasting with the single hydroxypropylthio substituent in the target molecule.

- Reactivity : The chloroethyl groups in ’s compound are highly electrophilic, enabling alkylation reactions, whereas the hydroxypropylthio group in the target compound is less reactive due to the hydroxyl’s electron-donating effects. This difference may influence applications in medicinal chemistry or materials science .

2-{[Ethyl(isopropoxy)phosphoryl]thio}-N,N,N-trimethylethanaminium Iodide ()

- This phosphonothiolate derivative features a charged quaternary ammonium group and a phosphoryl-thioether linkage. The target compound’s uncharged hydroxypropylthio group likely results in lower aqueous solubility compared to this ionic analog but may enhance membrane permeability .

Physicochemical and Functional Comparisons

Research Findings and Gaps

- Synthetic Routes: The target compound’s thioether linkage suggests possible synthesis via nucleophilic substitution between 3-mercapto-1-propanol and a halogenated propanone precursor, though direct evidence is lacking.

- Stability : Thioethers generally exhibit resistance to oxidation compared to sulfides, but the hydroxyl group may introduce susceptibility to esterification or dehydration under acidic conditions (inferred from and ) .

- Toxicity: No toxicity data are available for the target compound. However, structurally related thioethers in and are associated with high toxicity, warranting caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.